STD1T

USP2a USP7 Selectivity

Validating USP2a's role in cyclin D1-driven cancers requires selective inhibitors to avoid off-target DUB confounds. STD1T is a biochemically and cellularly characterized chemical probe with demonstrated selectivity over USP7 (≥10 µM). - **Target:** Selective USP2a inhibitor (disrupts USP2a-ubiquitin interaction) - **Cellular efficacy:** Reduces cyclin D1 in HCT116 (colon) & MCF-7 (breast) cancer cells at 20 µM - **Application:** DUB selectivity panel reference, oncology probe for USP2a-cyclin D1 pathway

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5 g/mol
Cat. No. B15584402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTD1T
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H19N3O4S2/c20-18(24)17-12-4-1-2-5-14(12)28-19(17)21-16(23)10-25-9-11-8-13(26-22-11)15-6-3-7-27-15/h3,6-8H,1-2,4-5,9-10H2,(H2,20,24)(H,21,23)
InChIKeyNRPUXFKWYPJDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STD1T: Selective USP2a Inhibitor for Cancer Research


STD1T (CAS: 893075-58-6, MF: C19H19N3O4S2, MW: 417.50 g/mol) is a synthetic small-molecule inhibitor of ubiquitin-specific protease 2a (USP2a), a deubiquitinase (DUB) implicated in cyclin D1 stabilization and oncogenic cell cycle progression . The compound features a core scaffold comprising tetrahydrobenzo[b]thiophene and thiophenyl-isoxazole moieties linked via an ether-acetamide chain . STD1T exhibits an IC50 of 3.3 μM against USP2a in a Ub-AMC assay, demonstrates selectivity over USP7 at 10 μM, and functionally decreases cyclin D1 protein levels in HCT116 colon and MCF-7 breast cancer cells at 20 μM .

Selective USP2a inhibitor tool for deubiquitinase pathway studies
5-(2-thienyl)-3-isoxazole pharmacophore scaffold; reported USP2a-ubiquitin interaction inhibition
Cellular target engagement reported via cyclin D1 protein reduction in cancer cell models

STD1T: Advantages Over Other USP2a Inhibitors


Within the USP2a inhibitor chemical space, compounds exhibit profound heterogeneity in selectivity profiles, potency across orthogonal assay formats, and functional cellular outcomes that preclude generic interchangeability. For instance, ML364 (IC50 = 1.1 μM) demonstrates approximately three-fold higher biochemical potency than STD1T but displays broader USP family inhibition including USP8 . LCAHA exhibits divergent IC50 values across Ub-AMC (9.7 μM) and Di-Ub (3.7 μM) assay formats, indicating context-dependent activity that complicates cross-study comparisons [1]. Broad-spectrum agents such as PR619 (EC50 = 7.2 μM for USP2) and NSC632839 (EC50 = 45 μM for USP2) lack the target discrimination required for mechanism-of-action studies, while RA-9's multi-DUB inhibitory profile (USP2, USP5, USP8, UCH-L1, UCH-L3) introduces confounding variables that obscure USP2a-specific functional assignments . Consequently, substitution without rigorous side-by-side validation risks misinterpretation of target engagement, off-target contributions, and cellular phenotype attribution.

STD1T (selective USP2a inhibitor)
Broad-spectrum DUB inhibitor (e.g., PR-619)
Target engagement
Defined USP2a selectivity; reported minimal USP7 inhibition at tested concentrations
Pan-DUB inhibition may confound pathway-specific interpretation
Chemical scaffold
5-(2-thienyl)-3-isoxazole core; distinct SAR space
Different scaffolds (benzamide, steroidal) may introduce off-target variability
Cellular validation
Reported cyclin D1 decrease in colorectal/breast cancer cells at tested concentrations
Cellular efficacy data may not directly translate across DUB inhibitor classes

STD1T: Comparison with Other USP2a Inhibitors


Potency vs. ML364

STD1T exhibits selective inhibition of USP2a versus USP7 at 10 μM, with no detectable activity against USP7 at this concentration . In contrast, the pan-DUB inhibitor PR619 demonstrates EC50 values of 7.2 μM for USP2 and 6.86 μM for USP7, indicating minimal selectivity between these two USP family members [1]. The nonselective isopeptidase inhibitor NSC632839 inhibits USP2 with an EC50 of 45±4 μM and USP7 with an EC50 of 37±1 μM, representing only a 1.2-fold difference [2].

Potency vs. ML364
Cross-study comparable
IC50 3.3 µM (Ub-AMC) vs 1.1 µM (di-Ub)
Assay-context potency difference; scaffold-dependent activity
Distinct assay formats limit direct comparison
USP2a USP7 Selectivity Deubiquitinase

Selectivity vs. PR-619

STD1T inhibits USP2a with an IC50 of 3.3 μM in the Ub-AMC assay . ML364, a structurally distinct USP2a inhibitor, demonstrates an IC50 of 1.1 μM in a fluorescence-based assay using an internally quenched fluorescent di-ubiquitin substrate, representing approximately three-fold higher biochemical potency . However, ML364 also inhibits USP8 with an IC50 of 0.95 μM, indicating potential off-target activity that may complicate USP2a-specific studies .

Selectivity vs. PR-619
Head-to-head
No USP7 inhibition at 10 µM; PR-619 inhibits both USP2 and USP7 equipotently
Defined USP2a selectivity supports pathway-specific studies
Avoids pan-DUB confounding; cleaner mechanistic interpretation
USP2a IC50 Potency Deubiquitinase

Cyclin D1 Degradation vs. LCAHA

STD1T (20 μM) decreases cyclin D1 protein levels in HCT116 colon cancer and MCF-7 breast cancer cells, consistent with USP2a's established role in stabilizing cyclin D1 via deubiquitination . The structurally unrelated USP2a inhibitor LCAHA also destabilizes cyclin D1 and induces G0/G1 arrest, but with an IC50 of 9.7 μM in the Ub-AMC assay, nearly three-fold weaker than STD1T in the same assay format [1]. Additionally, LCAHA exhibits assay-dependent potency, with IC50 values of 9.7 μM (Ub-AMC) and 3.7 μM (Di-Ub), introducing context-dependent variability in functional readouts [1].

Cyclin D1 Degradation vs. LCAHA
Cross-study comparable
Cyclin D1 reduction in HCT116/MCF-7 cells at 20 µM; LCAHA has higher enzymatic IC50
Reported cell-model response linking inhibition to cyclin D1 downregulation
Cellular efficacy at defined concentration supports target engagement readout
Cyclin D1 USP2a HCT116 MCF-7 Cell Cycle

5-(2-Thienyl)-3-isoxazole Scaffold

STD1T features a fully synthetic 2-(2-((5-(thiophen-2-yl)isoxazol-3-yl)methoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide scaffold with a molecular weight of 417.50 g/mol . This chemical architecture differs fundamentally from natural product-derived USP2a inhibitors such as β-lapachone (an ortho-quinone natural product that also inhibits topoisomerase I), lithocholic acid-derived LCAHA (a bile acid derivative), and the thiopurine-based 6-TG (a noncompetitive USP2 inhibitor that also suppresses USP2a mRNA and protein levels) [1][2]. The synthetic nature of STD1T eliminates confounding polypharmacology associated with natural product scaffolds (e.g., β-lapachone's dual USP2a/topoisomerase I activity) and the pleiotropic transcriptional effects observed with 6-TG [2].

5-(2-Thienyl)-3-isoxazole Scaffold
Class-level inference
Distinct pharmacophore vs. benzamide or steroidal USP2a inhibitors
Scaffold class provides unique SAR entry point for chemical probe development
Binding kinetics and permeability may differ from other scaffolds; data to verify
Chemotype Synthetic Scaffold USP2a

STD1T: Optimized Applications and Procurement


USP2a-Cyclin D1 Axis in Colorectal Cancer

STD1T enables selective pharmacological inhibition of USP2a without confounding USP7 inhibition at concentrations up to 10 μM, making it suitable for USP2a loss-of-function studies in HCT116 colorectal cancer cells where USP7-mediated pathways may otherwise confound phenotypic interpretation . Treatment with 20 μM STD1T reduces cyclin D1 protein levels, providing a functional readout of target engagement relevant to cell cycle progression studies .

DUB Selectivity Profiling

In MCF-7 breast cancer cells, STD1T (20 μM) promotes cyclin D1 degradation independent of Akt/GSK3β signaling, contrasting with LCAHA which also exhibits Akt/GSK3β-independent cyclin D1 destabilization but with lower biochemical potency (IC50 = 9.7 μM in Ub-AMC assay) [1]. STD1T's consistent potency across assay formats provides a reliable tool for investigating cyclin D1 turnover mechanisms without the potency variability observed with LCAHA [1].

USP2a SAR Studies

The fully synthetic thiophenyl-isoxazole-tetrahydrobenzothiophene scaffold of STD1T (MW = 417.50 g/mol) offers a chemically tractable starting point for medicinal chemistry optimization . Unlike natural product-derived inhibitors (e.g., β-lapachone, LCAHA) that carry intrinsic polypharmacology or complex stereochemistry, STD1T's modular synthetic accessibility facilitates SAR campaigns aimed at improving potency, selectivity, or pharmacokinetic properties while maintaining USP2a engagement [2].

USP2a Activity in Breast Cancer

STD1T serves as a reference standard for validating USP2a selectivity in biochemical and cellular assays, enabling researchers to benchmark novel USP2a inhibitors against a characterized compound with documented selectivity over USP7 at 10 μM . Its intermediate potency (IC50 = 3.3 μM) provides a useful comparator for evaluating both more potent inhibitors (e.g., ML364, IC50 = 1.1 μM) and less selective pan-DUB agents (e.g., PR619, EC50 range 3-9 μM across multiple USPs) [3].

Application
Selection Property
Validation Focus
Colorectal cancer cell-model studies of USP2a-cyclin D1 axis
Reported cyclin D1 reduction in HCT116 cells at tested concentrations
Correlate USP2a inhibition with cell cycle progression
DUB selectivity panel development
USP2a-selective inhibition without USP7 activity at tested concentrations
Benchmark specificity against broad-spectrum DUB inhibitors
USP2a pharmacophore exploration and SAR
5-(2-thienyl)-3-isoxazole scaffold with reported USP2a-ubiquitin interaction inhibition
Guide medicinal chemistry modifications on thiophene/isoxazole moieties
Breast cancer cell-model studies of USP2a-cyclin D1 regulation
Cyclin D1 downregulation in MCF-7 cells at reported concentrations
Examine cell cycle progression and response to endocrine therapy context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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